molecular formula C17H16N4O5 B3832689 Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate

Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate

Cat. No.: B3832689
M. Wt: 356.33 g/mol
InChI Key: XVTMIIXROFCRSH-UHFFFAOYSA-N
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Description

Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a benzoxadiazole ring, which is often used in fluorescent probes due to its strong fluorescence properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate typically involves a multi-step process. One common method includes the nitration of a benzoxadiazole precursor, followed by amination and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoxadiazole ring allows for substitution reactions, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different fluorescence properties and applications.

Scientific Research Applications

Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate is widely used in scientific research due to its fluorescent properties. Some key applications include:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in imaging techniques to visualize cellular processes and structures.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules.

    Industry: Applied in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism by which Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate exerts its effects is primarily through its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to specific proteins or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Butyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate
  • Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate
  • 16:0-06:0 NBD PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine)

Uniqueness

Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate is unique due to its specific structural configuration, which provides distinct fluorescence properties. This makes it particularly useful in applications requiring precise and reliable fluorescent markers.

Properties

IUPAC Name

butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-2-3-10-25-17(22)11-4-6-12(7-5-11)18-13-8-9-14(21(23)24)16-15(13)19-26-20-16/h4-9,18H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTMIIXROFCRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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